molecular formula C17H17FN2O3S B2543441 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide CAS No. 898465-46-8

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B2543441
CAS No.: 898465-46-8
M. Wt: 348.39
InChI Key: SFXCQOBWLAENRR-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a tetrahydroquinoline moiety with a fluorobenzene sulfonamide group

Mechanism of Action

Target of Action

The primary targets of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide Related compounds in the 4-hydroxy-2-quinolones class have shown interesting pharmaceutical and biological activities .

Mode of Action

The specific interaction of This compound It is known that compounds in this class can have antineoplastic activity by inhibiting the map kinase pathway .

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds have been shown to inhibit the map kinase pathway , which plays a crucial role in cellular signal transduction.

Result of Action

The molecular and cellular effects of This compound Related compounds have been shown to have antineoplastic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Povarov reaction, involving an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then acetylated using acetic anhydride in the presence of a base such as pyridine. The final step involves the sulfonation of the fluorobenzene ring using a sulfonyl chloride derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is unique due to the presence of both a fluorobenzene sulfonamide group and a tetrahydroquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12(21)20-10-2-3-13-4-7-15(11-17(13)20)19-24(22,23)16-8-5-14(18)6-9-16/h4-9,11,19H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXCQOBWLAENRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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